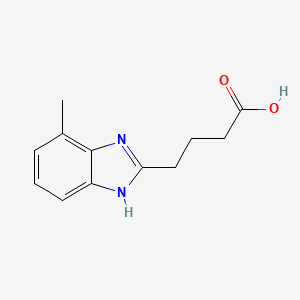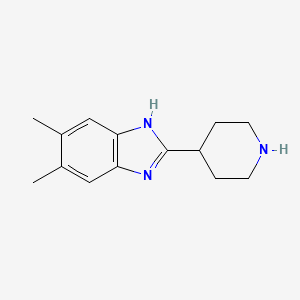![molecular formula C19H25NO2 B1385305 N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine CAS No. 1040690-88-7](/img/structure/B1385305.png)
N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine (MPPB) is a synthetic molecule that has been studied for its potential applications in scientific research. MPPB is a compound that is structurally related to the neurotransmitter dopamine, and has been studied for its potential therapeutic and diagnostic uses.
科学的研究の応用
Enantioselective Synthesis
This compound is used in the enantioselective synthesis of drug-like molecules. Specifically, it can be utilized to produce enantiopure 1-phenylpropan-2-amines, which are valuable in pharmaceuticals . The process involves immobilized whole-cell biocatalysts with transaminase activity, offering an environmentally friendly and economically viable method for synthesizing these compounds.
Cognitive Function Improvement
Derivatives of this compound have been reported to improve cognitive function in patients with multiple sclerosis . This suggests potential applications in the development of treatments for neurological disorders.
Active Pharmaceutical Ingredients
Approximately 40% of all active pharmaceutical ingredients contain chiral amines, such as those derived from N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine . This highlights its significance in the synthesis of a wide range of medications.
Resolving Agents
Chiral amines derived from this compound can also serve as resolving agents in the separation of enantiomers . This is crucial for the production of enantiomerically pure substances in various chemical industries.
Treatment of Obesity
The compound’s derivatives are used in medications for treating obesity. For example, benzphetamine is a drug that contains similar structural features and is utilized for weight loss .
Parkinson’s Disease Management
Similar compounds are found in drugs like L-DOPA and selegiline, which are used for managing Parkinson’s disease . This indicates the potential of N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine in the treatment of movement disorders.
Narcolepsy and ADHD
Derivatives of this compound are present in medications for narcolepsy and attention deficit hyperactivity disorder (ADHD), such as dextroamphetamine . This points to its application in the development of central nervous system stimulants.
Benign Prostatic Hyperplasia
Tamsulosin, a medication used for benign prostatic hyperplasia, contains structures related to this compound . This suggests its use in the synthesis of drugs for treating urological conditions.
特性
IUPAC Name |
3-methoxy-N-[(4-pentoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-5-13-22-18-11-9-16(10-12-18)15-20-17-7-6-8-19(14-17)21-2/h6-12,14,20H,3-5,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAQBVVATPUJCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385228.png)

![Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate](/img/structure/B1385233.png)


![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)
![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)
![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)

